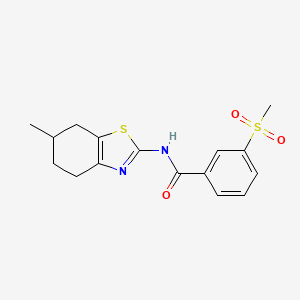
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a synthetic organic compound characterized by the presence of a benzothiazole ring substituted with a bromine atom at the 4-position and a methanesulfonyl group at the 3-position of the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable brominating agent to introduce the bromine atom at the 4-position.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the intermediate benzothiazole compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the substituted benzothiazole with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Reagents such as EDCI and DMAP are commonly used for coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzothiazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the methanesulfonyl group.
Coupling Reactions: Products include coupled aromatic compounds with extended conjugation.
科学的研究の応用
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of benzothiazole derivatives, including their antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanesulfonyl group play crucial roles in modulating the compound’s binding affinity and specificity. The benzothiazole ring can interact with aromatic residues in the target protein, while the methanesulfonyl group can form hydrogen bonds or electrostatic interactions.
類似化合物との比較
Similar Compounds
- N-(4-bromo-1,3-benzothiazol-2-yl)-2-furamide
- N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(4-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable scaffold for drug development and materials science.
特性
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-23(20,21)10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVFYPWYLULGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6481295.png)
![3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B6481301.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6481317.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B6481328.png)
![N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B6481335.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B6481354.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B6481357.png)
![N-[(2E)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6481362.png)
![4-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481374.png)
![N-[(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide](/img/structure/B6481393.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6481401.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481407.png)
